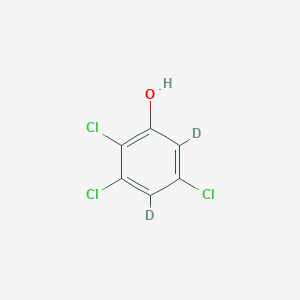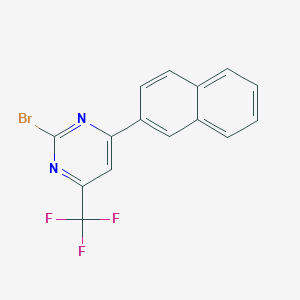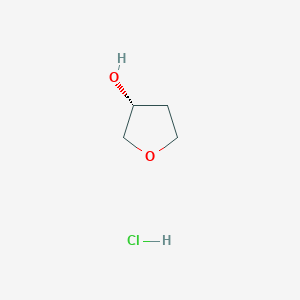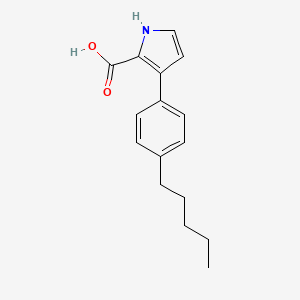
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the synthesis of tert-butyl peresters from aldehydes via Bu4NI-catalyzed metal-free oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-butyl hydroperoxide) and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group may yield tert-butyl peresters .
Scientific Research Applications
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group may play a role in protecting reactive sites during chemical reactions, while the benzyloxy and isopropylamino groups may interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
- (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid
Uniqueness
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C24H31NO5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H31NO5/c1-17(2)25(23(28)30-24(3,4)5)21(22(26)27)15-18-11-13-20(14-12-18)29-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
ZEXXMLQDDPRJBW-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)N(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






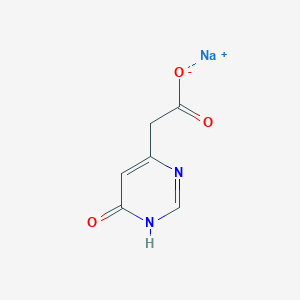
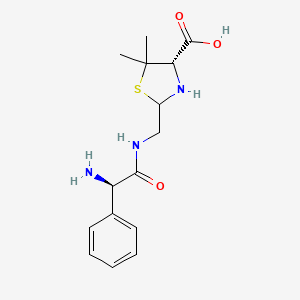
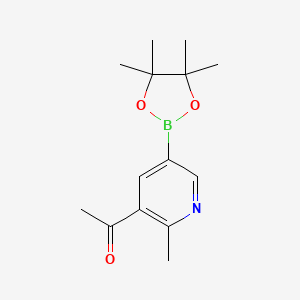


![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
